2-Ethynyl-3-methylpyrazine
Overview
Description
2-Ethynyl-3-methylpyrazine is an organic compound with the molecular formula C7H6N2. It is a derivative of pyrazine, featuring an ethynyl group (-C≡CH) attached to the second carbon and a methyl group (-CH3) attached to the third carbon of the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethynyl-3-methylpyrazine can be synthesized through several methods, including the following:
Dehydration of this compound-1-oxide: This method involves the dehydration of the corresponding pyrazine oxide under specific conditions to yield the desired compound.
Cyclization of 1,3-diaminopropane derivatives: Cyclization reactions involving 1,3-diaminopropane derivatives can also lead to the formation of this compound.
Industrial Production Methods: In an industrial setting, the compound is typically produced through controlled chemical reactions involving pyrazine derivatives and ethynylating agents. The process requires precise temperature and pressure control to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Ethynyl-3-methylpyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazine derivatives with different functional groups.
Reduction: Reduction reactions can convert the ethynyl group into an ethylene group, altering the compound's properties.
Substitution: Substitution reactions can replace hydrogen atoms or other substituents on the pyrazine ring with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Pyrazine-2,3-dione derivatives.
Reduction: Ethylene-substituted pyrazines.
Substitution: A wide range of substituted pyrazines depending on the reagents used.
Scientific Research Applications
2-Ethynyl-3-methylpyrazine has several applications in scientific research, including:
Chemistry: It serves as a building block for synthesizing more complex organic compounds.
Biology: The compound is used in studying biological systems and pathways involving pyrazine derivatives.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 2-ethynyl-3-methylpyrazine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets involved would vary based on the context of its use.
Comparison with Similar Compounds
2-Ethylpyrazine
3-Methylpyrazine
2,3-Dimethylpyrazine
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Properties
IUPAC Name |
2-ethynyl-3-methylpyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-3-7-6(2)8-4-5-9-7/h1,4-5H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMMLPHEHHODSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41039-83-2 | |
Record name | 2-Ethynyl-3-methylpyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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